2-chloro-N-(pyridin-3-yl)acetamide chemical properties and structure
2-chloro-N-(pyridin-3-yl)acetamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2-chloro-N-(pyridin-3-yl)acetamide, a compound of interest in medicinal chemistry and synthetic organic chemistry.
Chemical Structure and Properties
2-chloro-N-(pyridin-3-yl)acetamide is a heterocyclic organic compound featuring a pyridine ring linked to a chloroacetamide functional group. The structural formula and key identifiers are presented below.
Structure:
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(pyridin-3-yl)acetamide | N/A |
| CAS Number | 78205-18-2 | N/A |
| Molecular Formula | C₇H₇ClN₂O | N/A |
| Molecular Weight | 170.60 g/mol | N/A |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 196-198 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available |
Synthesis
Logical Workflow for Synthesis:
Caption: Proposed synthesis workflow for 2-chloro-N-(pyridin-3-yl)acetamide.
Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of the 2-pyridinyl isomer and should be optimized for 2-chloro-N-(pyridin-3-yl)acetamide.
Materials:
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3-Aminopyridine
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Chloroacetyl chloride
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Triethylamine or pyridine
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Solvent for recrystallization (e.g., acetonitrile or ethanol)
Procedure:
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Dissolve 3-aminopyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath (0 °C).
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Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic.
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Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
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Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended to determine reaction completion).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent to yield pure 2-chloro-N-(pyridin-3-yl)acetamide.
Spectroscopic Data
Detailed spectroscopic data for 2-chloro-N-(pyridin-3-yl)acetamide is limited in the available literature. The following data has been reported:
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Source |
| 3500 | N-H stretch (amide) | [1] |
| 3040 | C-H stretch (aromatic) | [1] |
| 2981 | C-H stretch (aliphatic) | [1] |
| 1654 | C=O stretch (amide I) | [1] |
| 1575 | C=C stretch (aromatic) | [1] |
| 1477 | C-N stretch | [1] |
| 740 | C-H bend (aromatic) | [1] |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data:
Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for 2-chloro-N-(pyridin-3-yl)acetamide are not available in the searched literature. For comparison, the data for the isomeric 2-chloro-N-(pyridin-2-yl)acetamide is provided in the appendix.
Biological Activity and Potential Applications
While direct studies on the biological activity of 2-chloro-N-(pyridin-3-yl)acetamide are scarce, the chloroacetamide and pyridine moieties are present in numerous biologically active compounds.
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Anticancer Potential: A study on novel 2-chloro-N-(aryl substituted) acetamide derivatives of a 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol scaffold showed cytotoxicity against various cancer cell lines.[2] This suggests that the 2-chloro-N-(pyridin-3-yl)acetamide core may be a valuable building block for the design of new anticancer agents.
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General Biological Activity of Chloroacetamides: Chloroacetamide derivatives are known to exhibit a wide range of biological activities, including herbicidal, antifungal, and antibacterial properties.[3]
Signaling Pathways:
No specific signaling pathways have been elucidated for 2-chloro-N-(pyridin-3-yl)acetamide.
Safety and Handling
Detailed safety information for 2-chloro-N-(pyridin-3-yl)acetamide is not available. However, based on the data for the isomeric 2-chloro-N-(pyridin-2-yl)acetamide and related chloroacetamides, the following precautions should be taken:
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Hazard Statements (Predicted): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.
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Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-chloro-N-(pyridin-3-yl)acetamide is a chemical compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. While comprehensive data on its physicochemical properties and biological activity are still limited, this guide provides the currently available information and a proposed synthetic route. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
Appendix
Spectroscopic Data for 2-chloro-N-(pyridin-2-yl)acetamide (CAS: 5221-37-4)
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¹H NMR (CDCl₃): δ 8.95 (bs, 1H), 8.4 (d, J=4.9 Hz, 1H), 8.2 (d, J=8.3 Hz, 1H), 7.7 (t, 1H), 7.1 (d, 1H), 4.2 (s, 2H).[4][5]
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¹³C NMR (CDCl₃): δ 164.9, 150.7, 148.2, 139.1, 121.0, 111.4, 43.2.[4][5]
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IR (KBr, cm⁻¹): 3443, 3226, 1683, 1581, 1330, 1198, 775.[4][5]
